Cas no 2229029-31-4 (4-(2-chloro-4-fluorophenyl)-2-methylbutan-2-amine)
4-(2-chloro-4-fluorophenyl)-2-methylbutan-2-amine Chemical and Physical Properties
Names and Identifiers
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- 4-(2-chloro-4-fluorophenyl)-2-methylbutan-2-amine
- 2229029-31-4
- EN300-1977902
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- Inchi: 1S/C11H15ClFN/c1-11(2,14)6-5-8-3-4-9(13)7-10(8)12/h3-4,7H,5-6,14H2,1-2H3
- InChI Key: JLXHXHPHCMEJMM-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=CC=1CCC(C)(C)N)F
Computed Properties
- Exact Mass: 215.0877053g/mol
- Monoisotopic Mass: 215.0877053g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 184
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 26Ų
4-(2-chloro-4-fluorophenyl)-2-methylbutan-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1977902-0.05g |
4-(2-chloro-4-fluorophenyl)-2-methylbutan-2-amine |
2229029-31-4 | 0.05g |
$647.0 | 2023-09-16 | ||
| Enamine | EN300-1977902-0.1g |
4-(2-chloro-4-fluorophenyl)-2-methylbutan-2-amine |
2229029-31-4 | 0.1g |
$678.0 | 2023-09-16 | ||
| Enamine | EN300-1977902-0.25g |
4-(2-chloro-4-fluorophenyl)-2-methylbutan-2-amine |
2229029-31-4 | 0.25g |
$708.0 | 2023-09-16 | ||
| Enamine | EN300-1977902-0.5g |
4-(2-chloro-4-fluorophenyl)-2-methylbutan-2-amine |
2229029-31-4 | 0.5g |
$739.0 | 2023-09-16 | ||
| Enamine | EN300-1977902-1.0g |
4-(2-chloro-4-fluorophenyl)-2-methylbutan-2-amine |
2229029-31-4 | 1g |
$1142.0 | 2023-05-26 | ||
| Enamine | EN300-1977902-2.5g |
4-(2-chloro-4-fluorophenyl)-2-methylbutan-2-amine |
2229029-31-4 | 2.5g |
$1509.0 | 2023-09-16 | ||
| Enamine | EN300-1977902-5.0g |
4-(2-chloro-4-fluorophenyl)-2-methylbutan-2-amine |
2229029-31-4 | 5g |
$3313.0 | 2023-05-26 | ||
| Enamine | EN300-1977902-10.0g |
4-(2-chloro-4-fluorophenyl)-2-methylbutan-2-amine |
2229029-31-4 | 10g |
$4914.0 | 2023-05-26 | ||
| Enamine | EN300-1977902-1g |
4-(2-chloro-4-fluorophenyl)-2-methylbutan-2-amine |
2229029-31-4 | 1g |
$770.0 | 2023-09-16 | ||
| Enamine | EN300-1977902-5g |
4-(2-chloro-4-fluorophenyl)-2-methylbutan-2-amine |
2229029-31-4 | 5g |
$2235.0 | 2023-09-16 |
4-(2-chloro-4-fluorophenyl)-2-methylbutan-2-amine Related Literature
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
Additional information on 4-(2-chloro-4-fluorophenyl)-2-methylbutan-2-amine
4-(2-Chloro-4-Fluorophenyl)-2-Methylbutan-2-Amine: A Comprehensive Overview
4-(2-Chloro-4-Fluorophenyl)-2-Methylbutan-2-Amine, also known by its CAS number 2229029-31-4, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule is characterized by its unique structure, which combines a substituted phenyl group with a branched amine moiety. The presence of chlorine and fluorine substituents on the aromatic ring imparts distinct electronic and steric properties, making it a valuable compound for various applications.
The synthesis of 4-(2-Chloro-4-Fluorophenyl)-2-Methylbutan-2-Amine involves a series of carefully designed reactions. Recent advancements in synthetic methodologies have enabled the efficient construction of this compound, often utilizing catalytic processes to enhance yield and selectivity. Researchers have explored the use of transition metal catalysts, such as palladium complexes, to facilitate key steps in the synthesis. These developments underscore the importance of continuous innovation in organic synthesis to meet the demands of modern drug discovery and material science.
In terms of applications, 4-(2-Chloro-4-Fluorophenyl)-2-Methylbutan-2-Amine has shown promise in the pharmaceutical industry. Its structure suggests potential as a building block for more complex molecules, particularly those with bioactive properties. Recent studies have highlighted its role in the development of kinase inhibitors, which are critical for targeting specific enzymes involved in disease pathways. The compound's ability to modulate enzyme activity makes it a valuable tool in early-stage drug discovery efforts.
The pharmacokinetic profile of 4-(2-Chloro-4-Fluorophenyl)-2-Methylbutan-2-Amine has been extensively studied to evaluate its suitability as a drug candidate. Research indicates that the compound exhibits moderate solubility in aqueous solutions, which is an essential factor for bioavailability. Additionally, its metabolic stability has been assessed using in vitro models, providing insights into its potential for further development. These findings contribute to our understanding of how structural modifications can influence drug-like properties.
From an environmental perspective, the ecological impact of 4-(2-Chloro-4-Fluorophenyl)-2-Methylbutan-2-Amine has been a topic of recent investigation. Studies have examined its biodegradability under various conditions, revealing that it undergoes slow degradation in natural environments. This information is crucial for assessing its environmental fate and ensuring sustainable practices in its production and use.
In conclusion, 4-(2-Chloro-4-Fluorophenyl)-2-Methylbutan-2-Amine, with its CAS number 2229031187, represents a versatile compound with diverse applications across multiple disciplines. Its synthesis, pharmacokinetics, and environmental behavior are areas of ongoing research, driven by the need for innovative solutions in medicine and materials science. As scientific advancements continue to unfold, this compound is poised to play an increasingly important role in both academic and industrial settings.
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